

Preventing dehalogenation of 2,8-Diiododibenzofuran during reactions

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Compound of Interest

Compound Name: 2,8-Diiododibenzofuran

Cat. No.: B1580957

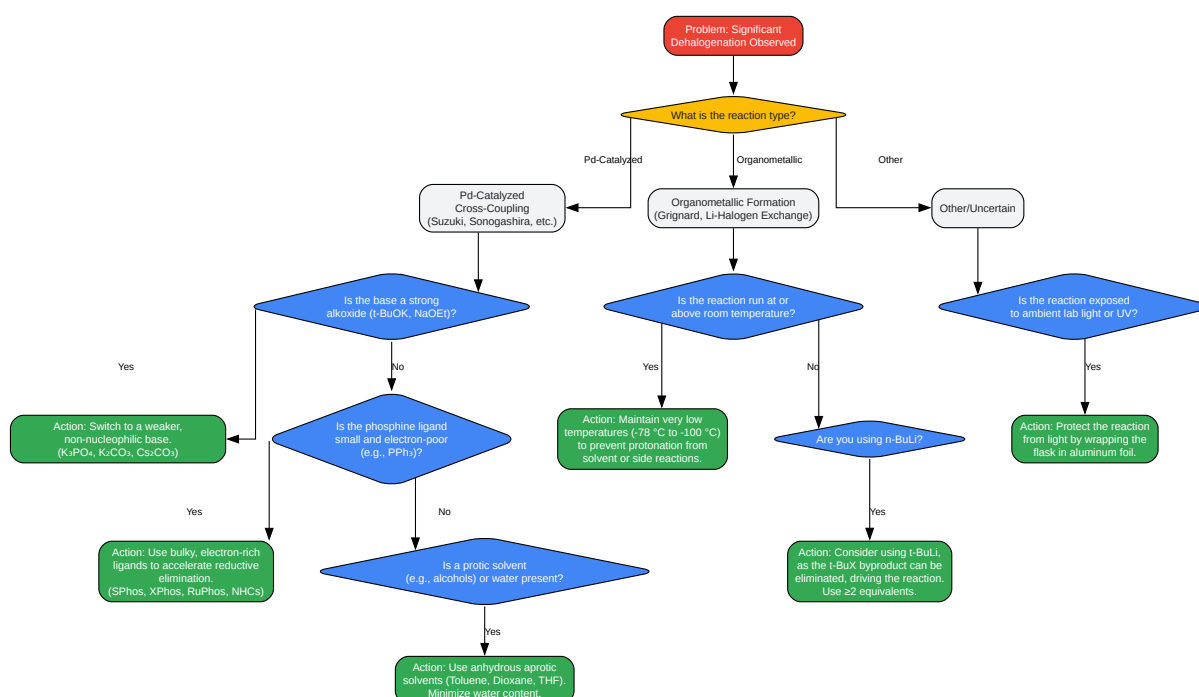
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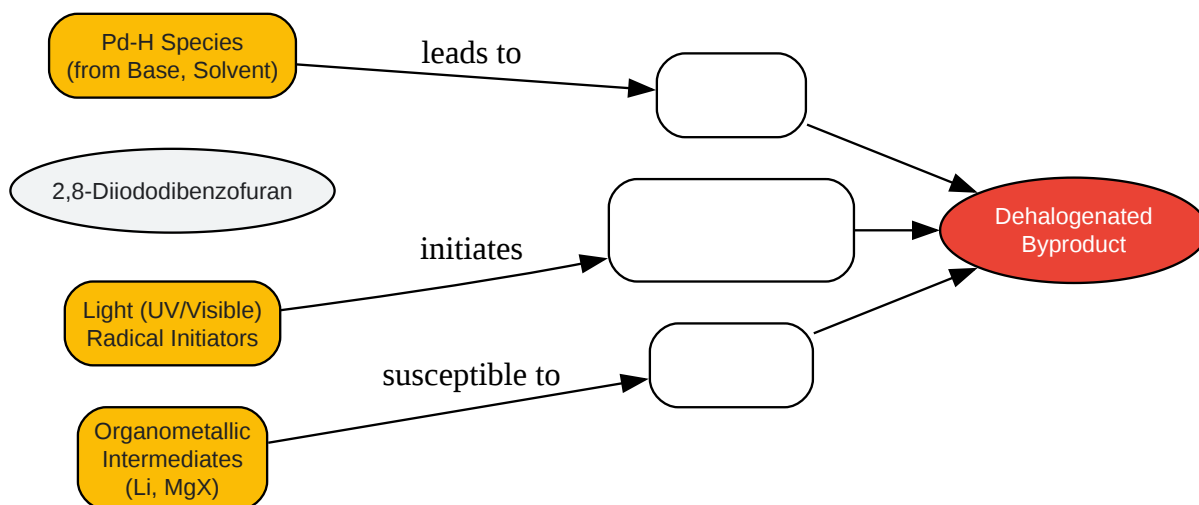
Technical Support Center: 2,8-Diiododibenzofuran

Welcome to the technical support center for **2,8-diiododibenzofuran**. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block and encounter challenges with premature dehalogenation. As a symmetrically substituted, heavy di-haloaromatic, **2,8-diiododibenzofuran** is an excellent substrate for sequential, site-selective functionalization. However, the reactivity of the carbon-iodine (C-I) bond, while beneficial for coupling reactions, also makes it susceptible to undesired reductive cleavage (hydrodehalogenation), leading to mono-iodo or fully reduced dibenzofuran byproducts. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and optimized protocols to help you maintain the integrity of your starting material and maximize the yield of your desired product.

Troubleshooting Guide: Diagnosing and Solving Unwanted Dehalogenation

This section addresses specific problems you may encounter during your experiments. Use the flowchart below for a quick diagnosis, followed by the detailed Q&A for targeted solutions.





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